molecular formula C7O2 B14494465 Heptahexaene-1,7-dione CAS No. 63615-05-4

Heptahexaene-1,7-dione

Cat. No.: B14494465
CAS No.: 63615-05-4
M. Wt: 116.07 g/mol
InChI Key: BBEYQNWKOSMKCC-UHFFFAOYSA-N
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Description

Heptahexaene-1,7-dione is a unique organic compound characterized by its conjugated diene structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple double bonds in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptahexaene-1,7-dione typically involves the condensation of aldehydes with acetylacetone in the presence of boron trioxide and tri-secondary butyl borate, using n-butyl amine as the condensing agent . This method ensures the formation of the desired conjugated diene structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Heptahexaene-1,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.

    Substitution: The double bonds in this compound make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution product.

Major Products: The major products formed from these reactions include diketones, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptahexaene-1,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Heptahexaene-1,7-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows it to interact with molecular targets, such as enzymes and receptors, through mechanisms like covalent bonding and non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Uniqueness: Heptahexaene-1,7-dione’s uniqueness lies in its conjugated diene structure, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

63615-05-4

Molecular Formula

C7O2

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C7O2/c8-6-4-2-1-3-5-7-9

InChI Key

BBEYQNWKOSMKCC-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=C=O)=C=C=C=O

Origin of Product

United States

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